![molecular formula C20H22N2O5S B2504574 3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-yl)benzamide CAS No. 638135-85-0](/img/structure/B2504574.png)
3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-yl)benzamide
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Description
3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-yl)benzamide, also known as ABT-888, is a potent inhibitor of poly (ADP-ribose) polymerase (PARP). It is a small molecule drug that has been extensively studied for its potential use in cancer treatment.
Scientific Research Applications
- Anticancer Potential : Researchers have explored the antitumor activity of this compound due to its unique chemical structure. It may interfere with cancer cell growth pathways or inhibit specific enzymes involved in tumor progression .
- Targeting Enzymes and Receptors : The benzamide moiety in this compound suggests potential interactions with enzymes and receptors. Investigating its binding affinity and selectivity could lead to novel drug candidates .
- Serotonin Receptor Modulation : The benzodioxole ring system is associated with serotonin receptor activity. Researchers have studied derivatives of this compound for their potential as antidepressants or anxiolytics .
- Neuroprotection : The sulfonamide group may confer neuroprotective effects. Investigations into its ability to prevent neuronal damage or enhance neural repair mechanisms are ongoing .
- Electron Transport Properties : The azepane ring and benzodioxole scaffold make this compound interesting for organic electronics. Researchers explore its use as a charge transport material in organic field-effect transistors (OFETs) or light-emitting diodes (OLEDs) .
- Sulfonamide as a Warhead : The sulfonamide functional group can act as a warhead for enzyme inhibitors. Researchers investigate its potential to selectively inhibit specific enzymes involved in disease pathways .
- Building Block for Complex Molecules : Chemists utilize this compound as a building block for more intricate structures. Its unique combination of functional groups allows for diverse synthetic routes .
- Trace Analysis and Detection : Researchers explore its use as a probe or marker in environmental samples. Its distinctive structure aids in trace analysis and detection of pollutants or contaminants .
Medicinal Chemistry and Drug Development
Neuropharmacology
Materials Science and Organic Electronics
Chemical Biology and Enzyme Inhibition
Synthetic Methodology and Organic Synthesis
Environmental Chemistry and Analytical Methods
properties
IUPAC Name |
3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c23-20(21-16-8-9-18-19(13-16)27-14-26-18)15-6-5-7-17(12-15)28(24,25)22-10-3-1-2-4-11-22/h5-9,12-13H,1-4,10-11,14H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFJPPSXAWDWFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-yl)benzamide |
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